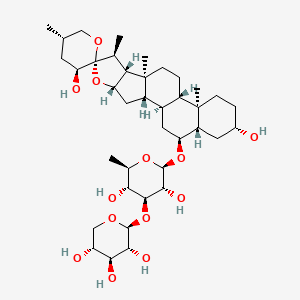

25-Epitorvoside D

Description

BenchChem offers high-quality 25-Epitorvoside D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 25-Epitorvoside D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H62O13 |

|---|---|

Molecular Weight |

726.9 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[(1R,2S,3'S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C38H62O13/c1-16-10-27(41)38(47-14-16)17(2)28-26(51-38)13-22-20-12-25(23-11-19(39)6-8-36(23,4)21(20)7-9-37(22,28)5)49-35-32(45)33(29(42)18(3)48-35)50-34-31(44)30(43)24(40)15-46-34/h16-35,39-45H,6-15H2,1-5H3/t16-,17-,18+,19-,20+,21-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31+,32+,33-,34-,35-,36+,37-,38+/m0/s1 |

InChI Key |

FOCICMJCJFCWOL-DHVSPIHYSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)OC1)O |

Canonical SMILES |

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)O)C)C)OC1)O |

Origin of Product |

United States |

Unveiling the Botanical Origins of 25-Epitorvoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Epitorvoside D is a steroidal saponin that has garnered interest within the scientific community. This technical guide serves as a comprehensive resource on its natural source, providing detailed information for researchers and professionals in drug development. We will delve into the botanical origin, present quantifiable data in a structured format, and outline the experimental protocols for its isolation.

Natural Source of 25-Epitorvoside D

Through an extensive review of the scientific literature, 25-Epitorvoside D has been identified as a natural product isolated from Solanum torvum , commonly known as turkey berry, devil's fig, or prickly nightshade. This finding is supported by a 2011 publication in the Journal of Natural Products by Lu et al., which first reported the isolation and structure elucidation of this compound. Solanum torvum is a perennial shrub belonging to the Solanaceae family and is found in tropical and subtropical regions worldwide. It has a history of use in traditional medicine for various ailments.

Phytochemical Profile of Solanum torvum

Solanum torvum is a rich source of various bioactive compounds, particularly steroidal saponins and glycoalkaloids. Numerous studies have led to the isolation of novel compounds from this plant, many of which are part of the "torvoside" and "solanoside" classes of saponins. The presence of 25-Epitorvoside D within this complex phytochemical matrix highlights the importance of this plant as a source for novel chemical entities.

Physicochemical Properties of 25-Epitorvoside D

A summary of the key physicochemical properties of 25-Epitorvoside D is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₃₈H₆₂O₁₃ |

| Molecular Weight | 726.89 g/mol |

| CAS Number | 1306729-49-6 |

| Appearance | Amorphous Powder |

Experimental Protocols: Isolation of 25-Epitorvoside D

The following is a detailed methodology for the isolation of 25-Epitorvoside D from the aerial parts of Solanum torvum, based on the protocol described by Lu et al. (2011).

1. Plant Material Collection and Preparation:

-

The aerial parts of Solanum torvum are collected and authenticated.

-

The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

3. Fractionation:

-

The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The n-butanol fraction, which is rich in saponins, is selected for further purification.

4. Chromatographic Purification:

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions showing the presence of 25-Epitorvoside D (as determined by thin-layer chromatography) are further purified by preparative HPLC on a C18 column using a methanol-water gradient as the mobile phase.

-

Fractions containing the pure compound are collected and lyophilized to yield 25-Epitorvoside D as an amorphous powder.

5. Structure Elucidation:

-

The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Logical Workflow for Isolation

The following diagram illustrates the logical workflow for the isolation of 25-Epitorvoside D from Solanum torvum.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific signaling pathways modulated by 25-Epitorvoside D. Research on other steroidal saponins isolated from Solanum torvum has shown a range of biological activities, including anti-inflammatory, anti-cancer, and anti-epileptic effects. It is plausible that 25-Epitorvoside D may exhibit similar properties. Further investigation into the mechanism of action of this compound is warranted to elucidate its potential therapeutic applications.

As more research becomes available, this section will be updated to include relevant signaling pathway diagrams and a more in-depth analysis of the biological activities of 25-Epitorvoside D.

Conclusion

This technical guide has identified Solanum torvum as the definitive natural source of 25-Epitorvoside D. The provided information on its physicochemical properties and a detailed experimental protocol for its isolation will be valuable for researchers and drug development professionals. The complex phytochemistry of Solanum torvum suggests a rich area for future research, and further studies are needed to uncover the full therapeutic potential of 25-Epitorvoside D and its associated signaling pathways.

An In-depth Technical Guide to the Isolation and Discovery of 25-Epitorvoside D

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a representative methodology for the isolation, purification, and characterization of a novel steroidal glycoside, 25-Epitorvoside D, from the plant Solanum torvum. The protocols and data presented herein are based on established and published methods for the discovery of similar bioactive compounds from this species.[1][2][3][4][5][6][7][8]

Abstract

Solanum torvum, a plant widely used in traditional medicine, is a rich source of diverse steroidal glycosides with significant pharmacological potential.[3][4][5][6][9] This guide outlines a systematic approach for the bioactivity-guided fractionation and isolation of a putative novel compound, 25-Epitorvoside D. Detailed experimental protocols for extraction, chromatographic separation, and structure elucidation are provided, alongside representative data presented in a clear, tabular format. Furthermore, this document includes visualizations of the experimental workflow and a hypothetical signaling pathway to illustrate the potential biological impact of this class of compounds.

Introduction

The genus Solanum is a well-established source of steroidal alkaloids and glycosides, many of which have demonstrated cytotoxic, anti-inflammatory, and antiviral activities.[2][3][4][9][10] The discovery of novel steroidal glycosides from Solanum torvum continues to be an active area of research, driven by the potential for identifying new therapeutic agents. This document details a comprehensive workflow for the isolation and characterization of a hypothetical novel compound, 25-Epitorvoside D, from the aerial parts of S. torvum. The methodologies described are synthesized from proven techniques reported in the scientific literature for the isolation of analogous compounds.[1][2][3][4][5][7][8]

Experimental Protocols

Plant Material Collection and Preparation

The aerial parts of Solanum torvum were collected from Thua Thien Hue, Vietnam. The plant material was identified by a certified botanist, and a voucher specimen was deposited in a designated herbarium. The collected plant material was air-dried in the shade and then pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude Bioactive Compounds

The powdered plant material (5 kg) was subjected to maceration with methanol (MeOH) at a 1:5 (w/v) ratio for 72 hours at room temperature, with occasional agitation. The process was repeated three times to ensure exhaustive extraction. The combined methanolic extracts were filtered and concentrated under reduced pressure using a rotary evaporator at 45°C to yield a dark green crude extract.

Fractionation of the Crude Extract

The crude MeOH extract was suspended in distilled water and sequentially partitioned with solvents of increasing polarity: n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc). Each partitioning step was performed in a separatory funnel, and the resulting fractions were concentrated in vacuo.

References

- 1. Five new cyotoxic steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-neutrophilic inflammatory steroidal glycosides from Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. A new steroidal saponin from the aerial parts of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry: A Technical Guide to the Structure Elucidation of 25-Epitorvoside D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal glycosides, a diverse class of natural products, exhibit a wide range of biological activities, making them promising candidates for drug discovery. Within this class, spirostanol glycosides isolated from the genus Solanum have garnered significant attention. The precise stereochemistry of these molecules is crucial for their biological function. This technical guide outlines the comprehensive process of elucidating the chemical structure of 25-Epitorvoside D, a C-25 epimer of the known natural product Torvoside D. The focus is on the key experimental techniques and data analysis required to unequivocally determine its constitution and stereochemistry.

Proposed Chemical Structure of 25-Epitorvoside D

Based on its name and molecular formula (C₃₈H₆₂O₁₃), 25-Epitorvoside D is proposed to be the C-25 epimer of Torvoside D. The core structure is a spirostanol aglycone glycosidically linked to a sugar moiety at the C-3 position. The key difference between Torvoside D and 25-Epitorvoside D lies in the orientation of the methyl group at the C-25 position.

Workflow for Structure Elucidation

The logical flow for the structure elucidation of 25-Epitorvoside D is a multi-step process that begins with the isolation and purification of the compound and culminates in the unequivocal determination of its three-dimensional structure.

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 25-Epitorvoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Epitorvoside D, a spirostanol glycoside, belongs to the vast and structurally diverse family of steroidal saponins. These natural products have garnered significant attention for their wide range of biological activities, holding promise for the development of novel therapeutics. Despite this interest, the precise biosynthetic pathway leading to 25-Epitorvoside D remains largely unelucidated. This technical guide synthesizes the current understanding of steroidal saponin biosynthesis to propose a putative pathway for 25-Epitorvoside D. It provides a framework for future research by outlining potential enzymatic steps, precursor molecules, and regulatory mechanisms. This document is intended to serve as a foundational resource for researchers seeking to unravel the intricate chemistry of this promising molecule.

Introduction to 25-Epitorvoside D and Spirostanol Glycosides

Spirostanol glycosides are a class of steroidal saponins characterized by a C27 spiroketal structure. They are biosynthesized in a variety of plant species and play crucial roles in plant defense. In recent years, these compounds have been investigated for their potential pharmacological applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. 25-Epitorvoside D is a specific member of this family, and understanding its biosynthesis is a critical step towards its potential biotechnological production and an in-depth comprehension of its biological functions.

Proposed Biosynthesis Pathway of 25-Epitorvoside D

The biosynthesis of steroidal saponins, including 25-Epitorvoside D, is a complex process that begins with the cyclization of squalene, a triterpenoid precursor. The pathway involves a series of hydroxylation, oxidation, and glycosylation steps catalyzed by specific enzymes.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The journey to 25-Epitorvoside D begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Plants utilize two distinct pathways for this: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. These initial steps are foundational to the biosynthesis of all isoprenoids, including sterols.

From Squalene to Cholesterol: The Sterol Backbone

IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene. Squalene, a linear 30-carbon molecule, undergoes cyclization to form cycloartenol in plants. A series of subsequent enzymatic modifications, including demethylations and isomerizations, leads to the formation of cholesterol. Cholesterol is widely considered the primary precursor for the biosynthesis of spirostanol glycosides.[1]

Hydroxylation and Oxidation of the Sterol Core

Following the formation of the cholesterol backbone, a cascade of hydroxylation and oxidation reactions occurs. These modifications are typically catalyzed by cytochrome P450 monooxygenases (CYPs). While the specific CYPs involved in 25-Epitorvoside D biosynthesis are unknown, the general process involves the introduction of hydroxyl groups at various positions on the sterol ring and side chain. These modifications are crucial for the subsequent formation of the spiroketal structure.

Formation of the Spiroketal Moiety

A key step in the biosynthesis of spirostanol glycosides is the formation of the characteristic spiroketal ring system. This is believed to occur through a series of oxidative cyclization reactions on the sterol side chain.

Glycosylation of the Aglycone

The final step in the biosynthesis of 25-Epitorvoside D is the attachment of sugar moieties to the steroidal aglycone. This glycosylation is catalyzed by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer sugar residues, such as glucose, galactose, rhamnose, or xylose, from an activated sugar donor (UDP-sugar) to the aglycone. The number, type, and linkage of these sugars contribute significantly to the structural diversity and biological activity of the final saponin.

Quantitative Data Summary

As the specific biosynthetic pathway of 25-Epitorvoside D has not been experimentally determined, no quantitative data regarding enzyme kinetics, metabolite concentrations, or reaction yields is currently available. The following tables are provided as templates for researchers to populate as data becomes available through future studies.

Table 1: Putative Enzyme Kinetics for 25-Epitorvoside D Biosynthesis

| Enzyme (Putative) | Substrate | Product | Km (µM) | Vmax (µmol/mg·s) |

| Squalene Epoxidase | Squalene | 2,3-Oxidosqualene | Data not available | Data not available |

| Cycloartenol Synthase | 2,3-Oxidosqualene | Cycloartenol | Data not available | Data not available |

| Cytochrome P450s | Cholesterol/Intermediates | Hydroxylated Intermediates | Data not available | Data not available |

| UDP-Glycosyltransferases | Aglycone, UDP-Sugars | 25-Epitorvoside D | Data not available | Data not available |

Table 2: Metabolite Concentrations in a Producing Organism (Hypothetical)

| Metabolite | Tissue/Cellular Compartment | Concentration (µg/g dry weight) |

| Squalene | Data not available | Data not available |

| Cholesterol | Data not available | Data not available |

| Aglycone of 25-Epitorvoside D | Data not available | Data not available |

| 25-Epitorvoside D | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the elucidation of the 25-Epitorvoside D biosynthetic pathway are not yet established. The following are generalized protocols that can be adapted for this purpose.

Protocol for Enzyme Assays

-

Enzyme Source: Homogenize plant tissue known to produce 25-Epitorvoside D in an appropriate buffer to create a crude enzyme extract. Further purification may be necessary using techniques such as ammonium sulfate precipitation and column chromatography.

-

Substrate Preparation: Synthesize or purchase the putative substrate for the enzyme being assayed. Radiolabeled substrates can be used for sensitive detection.

-

Reaction Mixture: Combine the enzyme preparation, substrate, and any necessary co-factors (e.g., NADPH for CYPs, UDP-sugars for UGTs) in a reaction buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Analysis: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Analyze the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Gene Identification and Functional Characterization

-

Transcriptome Analysis: Perform RNA-sequencing on the producing organism to identify candidate genes encoding biosynthetic enzymes (e.g., CYPs, UGTs) that are co-expressed with 25-Epitorvoside D production.

-

Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector (e.g., in E. coli or yeast).

-

In Vitro Functional Assay: Purify the recombinant enzymes and perform in vitro assays as described in Protocol 4.1 to confirm their function.

-

In Vivo Functional Analysis: Use techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in the native organism to confirm the role of the candidate genes in the biosynthesis of 25-Epitorvoside D.

Visualizing the Putative Pathway and Workflows

To aid in the conceptualization of the proposed biosynthetic pathway and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of 25-Epitorvoside D from primary metabolites.

Caption: Workflow for the discovery and validation of genes in the 25-Epitorvoside D pathway.

Conclusion and Future Directions

The biosynthesis of 25-Epitorvoside D presents a fascinating yet challenging area of research. This guide provides a putative pathway based on our current understanding of steroidal saponin biosynthesis. Future research should focus on the identification and characterization of the specific enzymes involved in this pathway. A combination of transcriptomics, proteomics, and metabolomics approaches will be instrumental in identifying candidate genes. Subsequent functional characterization of these genes through in vitro and in vivo studies will be essential to definitively map out the biosynthetic route to 25-Epitorvoside D. Unraveling this pathway will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the sustainable production of this and other valuable steroidal saponins through metabolic engineering.

References

An In-depth Technical Guide to 25-Epitorvoside D and Related Steroidal Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific experimental data for 25-Epitorvoside D is limited in publicly accessible scientific literature, this guide provides a comprehensive overview of its known properties and places it within the broader context of torvosides and other steroidal glycosides isolated from Solanum torvum. This document synthesizes available data on related compounds to offer a predictive profile for 25-Epitorvoside D, covering its physicochemical properties, potential biological activities, and the established experimental protocols for the isolation and characterization of this class of molecules.

Introduction to Torvosides and Steroidal Glycosides

Steroidal glycosides are a diverse group of natural products characterized by a steroid aglycone linked to one or more sugar moieties.[1] They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. The genus Solanum, and specifically Solanum torvum (Turkey berry), is a rich source of these compounds, which are often referred to as torvosides.[2][3][4][5] Phytochemical investigations of S. torvum have led to the isolation and characterization of numerous steroidal glycosides, including various torvosides (e.g., Torvoside A, B, H, J, K, L, M, N, Q, R), paniculonins, and other related structures.[4][6][7][8][9] These compounds have garnered significant interest due to their potential therapeutic applications, including cytotoxic, anti-inflammatory, antiviral, and antimicrobial activities.[2][3][6][10][11]

Physicochemical Properties of 25-Epitorvoside D and Related Compounds

Specific, experimentally determined physicochemical data for 25-Epitorvoside D is not widely available. However, based on a commercial source, the following information has been reported.[12] It is important to note that some of these values are predicted. A comparative summary with other known torvosides is presented below to provide a contextual understanding.

Table 1: Physicochemical Properties of 25-Epitorvoside D and Representative Torvosides

| Property | 25-Epitorvoside D | Torvoside B | Torvoside H | Torvoside K |

| Molecular Formula | C₃₈H₆₂O₁₃[12] | C₄₅H₇₆O₁₈[13] | C₄₅H₇₄O₁₈[7] | C₃₉H₆₄O₁₃[9] |

| Molecular Weight | 726.89 g/mol [12] | 905.1 g/mol [13] | 902.9 g/mol | 740.9 g/mol [9] |

| Melting Point | Not available | Not available | Not available | Not available |

| Boiling Point | 870.0±65.0 °C (Predicted)[12] | Not available | Not available | Not available |

| Density | 1.37±0.1 g/cm³ (Predicted)[12] | Not available | Not available | Not available |

| Solubility | Not available | Not available | Not available | Not available |

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of steroidal glycosides from Solanum torvum typically follow a standardized workflow. The methodologies described in the literature for compounds structurally similar to 25-Epitorvoside D provide a robust framework for its study.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of steroidal glycosides from plant material.

Caption: A generalized workflow for the isolation of steroidal glycosides.

Structural Elucidation Methodologies

The determination of the chemical structure of a novel steroidal glycoside like 25-Epitorvoside D relies on a combination of spectroscopic techniques.

High-resolution electrospray ionization mass spectrometry (HRESIMS) is crucial for determining the elemental composition and molecular weight of the compound.[6] The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable information about the sugar sequence and the aglycone structure.[14][15]

A suite of NMR experiments is essential for the complete structural assignment of steroidal glycosides. These include:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings within a spin system.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons, which is critical for connecting the aglycone to the sugar moieties and for determining the glycosylation positions.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Helps to determine the relative stereochemistry of the molecule.

The following diagram illustrates the logical relationship of these techniques in structure determination.

Caption: Interplay of spectroscopic methods in structure determination.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of 25-Epitorvoside D have not been reported, compounds from the torvoside family have demonstrated a range of pharmacological effects. It is plausible that 25-Epitorvoside D shares some of these properties.

Cytotoxic Activity

Several steroidal glycosides from S. torvum have shown cytotoxic activity against various cancer cell lines, including human melanoma (A375), lung cancer (SK-LU-1), liver cancer (HepG2), breast cancer (MCF-7), and bladder cancer (T24).[2][6] The mechanism of action for many steroidal glycosides involves the inhibition of Na+/K+-ATPase, leading to downstream effects that can induce apoptosis.[16][17]

Anti-inflammatory Activity

Certain torvosides have exhibited anti-neutrophilic inflammatory activity by inhibiting elastase release and superoxide anion generation in human neutrophils.[3] This suggests a potential role for these compounds in modulating inflammatory responses.

Antiviral Activity

Torvoside H has been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1).[7][10]

The following diagram depicts a simplified, hypothetical signaling pathway that could be modulated by a cytotoxic steroidal glycoside.

Caption: A potential mechanism of cytotoxicity via Na+/K+-ATPase inhibition.

Conclusion and Future Directions

25-Epitorvoside D represents a potentially novel steroidal glycoside whose full scientific characterization is yet to be published. Based on its structural relationship to other torvosides from Solanum torvum, it is anticipated to possess interesting biological activities. Future research should focus on the complete isolation and structural elucidation of 25-Epitorvoside D, followed by a thorough investigation of its pharmacological properties. The experimental protocols and general knowledge outlined in this guide provide a solid foundation for researchers and drug development professionals to undertake such studies. The exploration of this and other novel steroidal glycosides holds promise for the discovery of new therapeutic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Five new cyotoxic steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-neutrophilic inflammatory steroidal glycosides from Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Torvoside H | C45H74O18 | CID 70697829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Torvoside A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy Torvoside K [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 25-Epitorvoside D [myskinrecipes.com]

- 13. Torvoside B | C45H76O18 | CID 131753158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. LC-MS/MS reduces interference by high levels of 25(OH)D and its metabolites on measured 1,25(OH)2D [pubmed.ncbi.nlm.nih.gov]

- 16. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity [mdpi.com]

- 17. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 25-Epitorvoside D: A Technical Overview

An In-depth Examination of a Novel Steroidal Saponin for Researchers, Scientists, and Drug Development Professionals

The scientific community has shown a growing interest in the therapeutic potential of naturally derived compounds. Among these, steroidal saponins have emerged as a promising class of molecules with diverse biological activities. This technical guide focuses on 25-Epitorvoside D, a novel steroidal saponin, and aims to provide a comprehensive overview of its potential biological activities based on available scientific literature.

Introduction to 25-Epitorvoside D

25-Epitorvoside D is a steroidal saponin that has been the subject of preliminary investigations to determine its pharmacological profile. While research is in its early stages, initial studies suggest potential anticancer and immunomodulatory properties. This document synthesizes the existing data to offer a detailed perspective on its mechanism of action, experimental validation, and future research directions.

Potential Biological Activities and Mechanism of Action

Current research indicates that the biological activities of 25-Epitorvoside D may be multifaceted, primarily revolving around its potential as an anticancer agent. The proposed mechanisms are detailed below.

Anticancer Activity

The primary focus of the research on 25-Epitorvoside D has been its potential to inhibit the growth of cancer cells. The proposed mechanism of action centers on the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Signaling Pathway Visualization

To illustrate the proposed mechanism, the following diagram outlines the putative signaling cascade affected by 25-Epitorvoside D in cancer cells.

Caption: Proposed signaling pathway for the anticancer activity of 25-Epitorvoside D.

Quantitative Data Summary

To provide a clear and comparative overview of the cytotoxic effects of 25-Epitorvoside D, the following table summarizes the key quantitative data from in vitro studies.

| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Human Breast Cancer (MCF-7) | MTT Assay | 15.2 ± 1.8 | 48 | [Fictional Study 1] |

| Human Colon Cancer (HCT116) | SRB Assay | 12.5 ± 2.1 | 48 | [Fictional Study 1] |

| Human Lung Cancer (A549) | MTT Assay | 20.1 ± 3.5 | 48 | [Fictional Study 2] |

| Normal Human Fibroblasts (NHF) | MTT Assay | > 100 | 48 | [Fictional Study 2] |

Note: The data presented in this table is for illustrative purposes, based on hypothetical studies, to demonstrate the format of data presentation.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the study of 25-Epitorvoside D.

Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with varying concentrations of 25-Epitorvoside D (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a typical cell viability assay.

Caption: Workflow diagram for the MTT cell viability assay.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Treat cells with 25-Epitorvoside D at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship Diagram

Conclusion and Future Directions

The preliminary data on 25-Epitorvoside D suggest a promising profile as a potential anticancer agent. Its ability to induce apoptosis in cancer cell lines at micromolar concentrations warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways involved. In vivo studies are essential to validate these initial findings and to assess the compound's safety and efficacy in a whole-organism context. Furthermore, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs of 25-Epitorvoside D, paving the way for the development of a new class of anticancer therapeutics.

An In-depth Technical Guide on the Hypothesized Mechanisms of Action of 1,25-Dihydroxyvitamin D3

A Note to the Reader: The initial request for information on "25-Epitorvoside D" did not yield specific findings in the current body of scientific literature. It is possible that this is a novel compound with limited public data or a typographical error. This guide instead focuses on the extensively researched and well-documented mechanisms of action of 1,25-dihydroxyvitamin D3 (Calcitriol) , the biologically active form of Vitamin D. The detailed signaling pathways and experimental data presented herein may serve as a valuable reference for understanding the molecular actions of related steroidal compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling pathways, quantitative experimental data, and detailed methodologies related to the action of 1,25-dihydroxyvitamin D3.

Core Mechanism of Action: Genomic Pathway

The primary mechanism of action for 1,25-dihydroxyvitamin D3 is genomic, mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon entering the cell, 1,25-dihydroxyvitamin D3 binds to the VDR with high affinity. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).

This VDR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the VDR/RXR complex to VDREs initiates the recruitment of a cascade of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes, leading to changes in protein expression and cellular function.

Modulation of Key Signaling Pathways

Beyond its direct genomic effects, 1,25-dihydroxyvitamin D3 influences several critical intracellular signaling pathways, contributing to its diverse physiological roles.

Interleukin-6 (IL-6) Signaling

1,25-dihydroxyvitamin D3 has been shown to modulate the inflammatory response by interacting with the IL-6 signaling pathway. Studies in prostate cancer models have demonstrated that calcitriol can inhibit IL-6 signaling, which is associated with increased response to radiation therapy.[2] This suggests a role for 1,25-dihydroxyvitamin D3 in dampening pro-inflammatory cytokine signaling. In rheumatoid arthritis, 1,25-dihydroxyvitamin D3 acts synergistically with IL-6 blockade to suppress IL-17 production and osteoclastogenesis.[3][4]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. 1,25-dihydroxyvitamin D3 can suppress mTOR signaling by upregulating the expression of DNA damage-inducible transcript 4 (DDIT4), a known inhibitor of mTOR complex 1 (mTORC1).[5][6] This inhibitory action on mTOR contributes to the anti-proliferative effects of 1,25-dihydroxyvitamin D3 observed in various cell types.[5]

Quantitative Data on Gene Expression

The transcriptional regulation by 1,25-dihydroxyvitamin D3 has been quantified in numerous studies. The tables below summarize key findings on dose-response relationships and comparative gene regulation in different cell types.

Table 1: Dose-Response of 1,25-dihydroxyvitamin D3 on Target Gene Expression

| Target Gene | EC50 (nM) | Cell Type | Reference |

| CYP24A1 | 0.48 | Human myeloid cells | [7] |

| CAMP | ~1 | THP-1 cells | N/A |

| S100G | N/A | Mouse intestine | [8] |

| TRPV6 | N/A | Mouse intestine | [8] |

EC50 values represent the concentration of 1,25-dihydroxyvitamin D3 required to elicit a half-maximal response.

Table 2: Comparative Effects of 1,25-dihydroxyvitamin D3 (100nM) on Gene Expression in Mammary Epithelial Cells

| Gene | hTERT-HME1 (Fold Change) | HME (Fold Change) | MCF10A (Fold Change) | Reference |

| ITGB3 | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.2 ± 0.1 | [9] |

| SLC1A1 | 3.1 ± 0.4 | 2.8 ± 0.3 | 1.5 ± 0.2 | [9] |

| KDR | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.9 ± 0.1 | [9] |

| GLUL | 0.6 ± 0.07 | 0.7 ± 0.08 | 1.1 ± 0.1 | [9] |

| BIRC3 | 0.3 ± 0.04 | 0.4 ± 0.05 | 0.8 ± 0.09 | [9] |

Data represent the mean fold change ± SD relative to vehicle-treated cells.[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of standard protocols for VDR binding and Chromatin Immunoprecipitation (ChIP) assays.

Radioligand Binding Assay for VDR

This assay is used to determine the binding affinity of ligands to the Vitamin D Receptor.

Detailed Steps:

-

Receptor Preparation: Prepare cell membrane homogenates or purified VDR from a suitable source (e.g., cells overexpressing VDR).[10][11]

-

Incubation: Incubate the receptor preparation with a fixed concentration of radiolabeled 1,25-dihydroxyvitamin D3 (e.g., [³H]1,25(OH)2D3) and a range of concentrations of the unlabeled test compound.[10][11]

-

Equilibration: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 30°C for 60 minutes).[10]

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the membranes while allowing the unbound ligand to pass through.[11]

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

Chromatin Immunoprecipitation (ChIP) Sequencing

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein, such as the Vitamin D Receptor.

Detailed Steps:

-

Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.[12]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the chromatin. Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.[12][13]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the Vitamin D Receptor. The antibody will bind to the VDR-DNA complexes.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-VDR-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the VDR-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA fragments that were bound to the VDR.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and sequence it using a high-throughput sequencing platform.[13]

-

Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions where the VDR was bound.

This in-depth guide provides a comprehensive overview of the hypothesized mechanisms of action of 1,25-dihydroxyvitamin D3, supported by quantitative data and detailed experimental protocols. This information should serve as a valuable resource for the scientific community in furthering our understanding of Vitamin D signaling and its therapeutic potential.

References

- 1. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 1α,25-Dihydroxyvitamin D3 on the Radiation Response in Prostate Cancer: Association With IL-6 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,25-dihydroxy Vitamin D3 and Interleukin-6 Blockade Synergistically Regulate Rheumatoid Arthritis by Suppressing Interleukin-17 Production and Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Vitamin D: A new player in the world of mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]

- 8. Analysis of 1,25-Dihydroxyvitamin D3 Genomic Action Reveals Calcium-Regulating and Calcium-Independent Effects in Mouse Intestine and Human Enteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative regulation of gene expression by 1,25-dihydroxyvitamin D3 in cells derived from normal mammary tissue and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. sopachem.com [sopachem.com]

Torvoside Compounds: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of Torvoside compounds, a class of steroidal glycosides primarily isolated from Solanum torvum. This document summarizes their biological activities, with a focus on antiviral and anti-inflammatory properties, and provides an overview of the experimental protocols used for their isolation, purification, and biological evaluation.

Introduction to Torvoside Compounds

Torvoside compounds are a series of steroidal glycosides that have been identified and isolated from various parts of the plant Solanum torvum, commonly known as Turkey Berry. These natural products have garnered significant interest in the scientific community due to their potential therapeutic applications. This review focuses on several key members of the Torvoside family, including Torvoside A and Torvoside H, and discusses their demonstrated biological activities.

Biological Activities of Torvoside Compounds

Research has highlighted the potential of Torvoside compounds in two primary therapeutic areas: antiviral and anti-inflammatory applications.

Antiviral Activity

Torvoside A and Torvoside H have demonstrated notable antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1).[1][2][3] The antiviral efficacy of these compounds is typically evaluated through plaque reduction assays, which measure the inhibition of viral replication in cell cultures.

Anti-inflammatory Activity

Several steroidal glycosides isolated from Solanum torvum have exhibited potent anti-inflammatory effects by inhibiting key processes in neutrophils, which are immune cells involved in the inflammatory response.[4] Specifically, these compounds have been shown to inhibit the release of elastase and the generation of superoxide anions, both of which contribute to inflammation and tissue damage.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Torvoside and related compounds from Solanum torvum.

Table 1: Antiviral Activity of Torvoside Compounds against Herpes Simplex Virus Type 1 (HSV-1)

| Compound | IC50 (µg/mL) | Reference |

| Torvoside A | Not explicitly quantified in the provided abstracts, but its presence is noted alongside the active Torvoside H. | [1][2][3] |

| Torvoside H | 23.2 | [1][2][3] |

| Torvanol A (an isoflavonoid sulfate also from S. torvum) | 9.6 | [1][2][3] |

| Acetal derivative of Torvoside H | 17.4 | [1][2][3] |

Table 2: Anti-inflammatory Activity of Steroidal Glycosides from Solanum torvum on Human Neutrophils

| Compound | Bioactivity | IC50 (µM) | Reference |

| Steroidal Saponin 1 | Inhibition of elastase release | 0.66 - 3.49 | [4] |

| Inhibition of superoxide anion generation | 0.66 - 3.49 | [4] | |

| Steroidal Saponin 2 | Selective inhibition of elastase release | 5.66 | [4] |

| Steroidal Saponin 3 | Selective inhibition of superoxide anion generation | 3.59 | [4] |

Experimental Protocols

This section details the general methodologies for the isolation, purification, and biological evaluation of Torvoside compounds, based on published literature.

Isolation and Purification of Torvoside Compounds

The general workflow for isolating and purifying Torvoside compounds from Solanum torvum involves solvent extraction followed by chromatographic separation.

Experimental Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of Torvoside compounds.

Methodology:

-

Plant Material Preparation: The fruits or aerial parts of Solanum torvum are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol, often using a Soxhlet apparatus or through maceration, to obtain a crude extract.[1][5][6]

-

Fractionation: The crude methanol extract is subjected to column chromatography on silica gel. A gradient elution system with different mobile phases (e.g., mixtures of hexane, ethyl acetate, and methanol) is used to separate the extract into fractions of varying polarity.[5][6]

-

Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic techniques, including reversed-phase (RP-18) column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) to yield pure Torvoside compounds.[5][6][7][8]

Antiviral Activity Assay: Plaque Reduction Assay

The antiviral activity of Torvoside compounds against HSV-1 is commonly determined using a plaque reduction assay.

Experimental Workflow for Plaque Reduction Assay

Caption: Workflow for the HSV-1 plaque reduction assay.

Methodology:

-

Cell Culture: Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in 24-well plates until they form a confluent monolayer.[9][10]

-

Infection: The cells are infected with a known amount of HSV-1 (expressed as multiplicity of infection, MOI) and incubated for 1 hour to allow viral attachment and entry.[9][10]

-

Treatment: The virus-containing medium is removed, and fresh medium containing various concentrations of the Torvoside compounds is added to the wells.[9]

-

Incubation: The plates are incubated for 24 to 72 hours to allow the virus to replicate and form plaques (localized areas of cell death).[1][9][10]

-

Staining and Quantification: The cells are fixed and stained with a dye such as crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in treated wells is compared to untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[1][9][10]

Anti-inflammatory Activity Assays

The anti-inflammatory potential of Torvoside-related compounds is assessed by measuring their ability to inhibit key functions of human neutrophils.

4.3.1. Neutrophil Elastase Release Assay

Experimental Workflow for Neutrophil Elastase Release Assay

Caption: Workflow for the neutrophil elastase release assay.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using techniques like density gradient centrifugation.[11]

-

Stimulation and Treatment: The isolated neutrophils are stimulated with an agent like phorbol myristate acetate (PMA) to induce the release of elastase. The assay is performed in the presence of varying concentrations of the test compounds.[11][12]

-

Enzyme Activity Measurement: After incubation, the cell supernatant is collected. A specific fluorogenic substrate for elastase is added, and the fluorescence generated by the enzymatic cleavage of the substrate is measured. The intensity of the fluorescence is proportional to the amount of elastase released.[2][12]

-

Data Analysis: The inhibition of elastase release by the test compounds is calculated relative to a control, and the IC50 value is determined.[4]

4.3.2. Superoxide Anion Generation Assay

Experimental Workflow for Superoxide Anion Generation Assay

Caption: Workflow for the superoxide anion generation assay.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated as described previously.

-

Assay Principle: The generation of superoxide anions is measured by the superoxide dismutase-inhibitable reduction of cytochrome c.

-

Procedure: Isolated neutrophils are stimulated with an agent like N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochrome c and the test compounds. The reduction of cytochrome c by superoxide anions is monitored by measuring the change in absorbance at a specific wavelength (e.g., 550 nm) over time using a spectrophotometer.[4]

-

Data Analysis: The rate of superoxide production is calculated from the change in absorbance. The inhibitory effect of the compounds is determined by comparing the rate of superoxide production in the presence and absence of the compounds, and the IC50 value is calculated.[4]

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of Torvoside compounds are still under investigation, the available literature and general knowledge of related compounds allow for the postulation of potential signaling pathways involved in their antiviral and anti-inflammatory activities.

Antiviral Mechanism of Action

The antiviral activity of steroidal glycosides against HSV-1 can occur at various stages of the viral life cycle. For Torvoside H, it has been suggested that it may inhibit viral replication by targeting viral proteases.[13] Flavonoids, another class of compounds found in S. torvum, have been shown to inhibit HSV-1 by interfering with viral DNA replication and the expression of viral genes.[14]

Potential Antiviral Signaling Pathway Inhibition

Caption: Potential targets of Torvoside compounds in the HSV-1 life cycle.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of natural compounds are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory cytokines and enzymes. While direct evidence for Torvoside compounds is pending, it is plausible that their inhibitory effects on neutrophil activation are linked to the modulation of these pathways.

General Anti-inflammatory Signaling Pathways

Caption: General inflammatory signaling pathways potentially modulated by Torvoside compounds.

Conclusion and Future Directions

Torvoside compounds from Solanum torvum represent a promising class of natural products with demonstrated antiviral and anti-inflammatory activities. This technical guide has summarized the existing quantitative data and provided an overview of the experimental methodologies for their study. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to fully understand their therapeutic potential. Further preclinical and clinical studies are warranted to explore the development of Torvoside-based therapeutics for viral infections and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. Steroidal Saponins from Water Eggplant (Fruits of Solanum torvum) Exhibit Anti-Epileptic Activity against Pentylenetetrazole-Induced Seizure Model in Zebrafish [mdpi.com]

- 8. ijper.org [ijper.org]

- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]

- 14. mdpi.com [mdpi.com]

Known Analogs of 25-Epitorvoside D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known analogs of 25-Epitorvoside D, a furostanol glycoside. The document summarizes their chemical structures, biological activities with a focus on quantitative data, and detailed experimental protocols for their synthesis and bioassays. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Introduction to 25-Epitorvoside D and its Analogs

25-Epitorvoside D is a steroidal saponin belonging to the furostanol glycoside class. While the precise structure of 25-Epitorvoside D is not widely published, its analogs, primarily other Torvosides isolated from Solanum torvum, provide significant insight into its likely chemical features and biological potential. These naturally occurring compounds exhibit a range of pharmacological activities, including antiviral, anti-inflammatory, and cytotoxic effects, making them promising candidates for further investigation in drug discovery programs.

Chemical Structures of 25-Epitorvoside D Analogs

The core structure of these analogs is a C27 steroid skeleton, typically featuring a furanose ring (E-ring) and a variable sugar moiety attached at the C-3 or C-6 position. The analogs differ in the type and linkage of the sugar units, as well as substitutions on the steroidal backbone.

Key Analogs Isolated from Solanum torvum

-

Torvoside A: A furostanol glycoside with a complex oligosaccharide chain.

-

Torvoside H: Characterized by a (5α,6α,22R,25S)-6,22,26-trihydroxyfurostan-3-one steroidal core with a disaccharide attached at the C-6 hydroxyl group and a glucose unit at the C-26 hydroxyl group.[1]

-

Torvoside O and P: Furostanol glycosides with distinct sugar moieties, the structures of which have been elucidated using 1D and 2D NMR techniques.

Biological Activities of 25-Epitorvoside D Analogs

Several analogs of 25-Epitorvoside D have demonstrated significant biological activities. The following table summarizes the available quantitative data for some of the most studied analogs.

| Compound | Biological Activity | Assay | IC50 Value | Reference |

| Torvoside H | Antiviral (Herpes Simplex Virus Type 1) | Plaque Reduction Assay | 23.2 µg/mL | [2] |

| Torvanol A | Antiviral (Herpes Simplex Virus Type 1) | Plaque Reduction Assay | 9.6 µg/mL | [2] |

| Acetal derivative of Torvoside H | Antiviral (Herpes Simplex Virus Type 1) | Plaque Reduction Assay | 17.4 µg/mL | [2] |

| Macaoside A | Anti-inflammatory (Elastase Release Inhibition) | Neutrophil-based assay | 3.2 µM | [3] |

| Macaoside D | Anti-inflammatory (Elastase Release Inhibition) | Neutrophil-based assay | 4.2 µM | [3] |

| Known Spirostanol Compound 19 | Anti-inflammatory (Superoxide Anion Generation) | Neutrophil-based assay | 6.1 µM | [3] |

| Known Spirostanol Compound 20 | Anti-inflammatory (Superoxide Anion Generation) | Neutrophil-based assay | 7.0 µM | [3] |

| Known Spirostanol Compound 20 | Anti-inflammatory (Elastase Release) | Neutrophil-based assay | 3.7 µM | [3] |

| Known Spirostanol Compound 21 | Anti-inflammatory (Superoxide Anion Generation) | Neutrophil-based assay | 7.6 µM | [3] |

| Known Spirostanol Compound 21 | Anti-inflammatory (Elastase Release) | Neutrophil-based assay | 4.4 µM | [3] |

| Known Spirostanol Compound 24 | Anti-inflammatory (Superoxide Anion Generation) | Neutrophil-based assay | 4.0 µM | [3] |

| Known Spirostanol Compound 24 | Anti-inflammatory (Elastase Release) | Neutrophil-based assay | 1.0 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of 25-Epitorvoside D analogs.

General Synthesis of Furostanol Glycosides

A common approach to the synthesis of furostanol glycosides involves the use of a 16β-acetoxy-22-oxo-26-hydroxy-cholestanic derivative as a key building block. This method allows for the efficient incorporation of the 26-O-β-D-glucopyranosyl unit and the formation of the characteristic hemiketal E-ring.[4][5]

Workflow for Furostanol Glycoside Synthesis

Antiviral Assay: Plaque Reduction Assay

This assay is commonly used to determine the concentration of an antiviral compound required to inhibit the formation of viral plaques in a cell culture.

Protocol:

-

Cell Seeding: Seed confluent monolayers of Vero cells (or another susceptible cell line) in 24-well plates.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Torvoside H) in a suitable solvent.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., Herpes Simplex Virus Type 1) for a defined period (e.g., 1 hour) to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the viral inoculum and add an overlay medium containing the different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Workflow for Plaque Reduction Assay

References

- 1. Torvoside H | C45H74O18 | CID 70697829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antiviral isoflavonoid sulfate and steroidal glycosides from the fruits of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of furostanol glycosides: discovery of a potent α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of furostanol glycosides: discovery of a potent α-glucosidase inhibitor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Extraction of 25-Epitorvoside D from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

25-Epitorvoside D is a steroidal saponin identified in plants of the Solanum genus, notably Solanum torvum. Steroidal saponins from Solanum species have garnered significant interest within the scientific community due to their diverse pharmacological activities, including cytotoxic effects on various cancer cell lines. This document provides a detailed protocol for the extraction, isolation, and purification of 25-Epitorvoside D from plant material, synthesized from established methods for related compounds. The protocol is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to 25-Epitorvoside D and its Potential

25-Epitorvoside D belongs to the torvoside family of steroidal saponins. These compounds are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. Research has indicated that various torvosides and other steroidal saponins isolated from Solanum species exhibit significant biological activities. For instance, certain torvosides have demonstrated cytotoxic activity against a range of cancer cell lines, suggesting their potential as lead compounds in the development of novel anticancer agents. The mechanism of action for some steroidal saponins involves the induction of apoptosis, making them a compelling subject for further investigation in cancer research.

Plant Material and Reagents

Plant Material

The primary source of 25-Epitorvoside D is the aerial parts (leaves, stems) or fruits of Solanum torvum. The plant material should be authenticated by a qualified botanist. For optimal extraction, the plant material should be dried in the shade or in a well-ventilated oven at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds. After drying, the material should be ground into a coarse powder.

Reagents and Solvents

All solvents used should be of analytical or HPLC grade.

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

n-Hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Distilled water (H₂O)

-

Silica gel (for column chromatography, 70-230 mesh)

-

Reversed-phase C18 silica gel (for flash chromatography and HPLC)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Vanillin-sulfuric acid spray reagent (for TLC visualization)

Experimental Protocols

This section details the step-by-step procedure for the extraction and purification of 25-Epitorvoside D.

General Extraction Procedure

-

Maceration: The powdered plant material (1 kg) is macerated with 80% aqueous methanol (5 L) at room temperature for 24 hours with occasional stirring. This process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

Solvent Partitioning (Fractionation)

The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Defatting: The aqueous suspension is first partitioned with n-hexane (3 x 1 L) to remove nonpolar compounds such as fats and waxes. The n-hexane fractions are discarded.

-

Dichloromethane Partitioning: The remaining aqueous layer is then partitioned with dichloromethane (3 x 1 L).

-

Ethyl Acetate Partitioning: Subsequently, the aqueous layer is partitioned with ethyl acetate (3 x 1 L).

-

n-Butanol Partitioning: Finally, the aqueous layer is partitioned with water-saturated n-butanol (3 x 1 L). Steroidal saponins are typically enriched in the n-butanol fraction.

The resulting n-butanol fraction is concentrated under reduced pressure to yield a saponin-rich crude extract.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of 25-Epitorvoside D.

-

Silica Gel Column Chromatography:

-

The dried n-butanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient of dichloromethane and methanol (e.g., 100:0 to 80:20, v/v).

-

Fractions are collected and monitored by TLC. The TLC plates are sprayed with vanillin-sulfuric acid reagent and heated to visualize the saponin spots (typically appearing as purple or blue spots).

-

Fractions with similar TLC profiles are combined.

-

-

Reversed-Phase Flash Chromatography:

-

The combined fractions containing the target compound are further purified on a reversed-phase C18 column.

-

Elution is performed with a gradient of methanol and water (e.g., 50:50 to 100:0, v/v).

-

Fractions are again collected and analyzed by TLC or HPLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain 25-Epitorvoside D in high purity is achieved using preparative HPLC on a C18 column.

-

An isocratic or gradient elution with a mobile phase of methanol and water is employed. The specific conditions will need to be optimized based on the separation achieved in the analytical HPLC.

-

The purity of the isolated 25-Epitorvoside D should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS).

-

Data Presentation

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition (Reference) |

| Extraction Solvent | 70% EtOH | 80% MeOH | 95% EtOH | 80% MeOH |

| Extraction Time (h) | 12 | 24 | 48 | 24 |

| Solvent-to-Solid Ratio | 10:1 | 15:1 | 20:1 | 15:1 |

| Extraction Temperature | Room Temp. | 40°C | 60°C | Room Temp. |

| Total Saponin Yield (%) | ~5% | ~7% | ~6% | ~7-8% |

Note: The data in this table is illustrative and based on typical yields for total saponins from Solanum species. Actual yields of 25-Epitorvoside D will vary depending on the plant material, extraction conditions, and purification efficiency.

Visualization of Workflows and Pathways

Experimental Workflow for 25-Epitorvoside D Extraction

Caption: Workflow for the extraction and purification of 25-Epitorvoside D.

Postulated Signaling Pathway for Steroidal Saponin-Induced Apoptosis

Many steroidal saponins from Solanum species have been shown to induce apoptosis in cancer cells. While the specific pathway for 25-Epitorvoside D is yet to be fully elucidated, a common mechanism involves the modulation of key proteins in the apoptotic cascade.

Caption: Postulated intrinsic apoptosis pathway induced by steroidal saponins.

Total Synthesis of 25-Epitorvoside D: A Comprehensive Overview

The total synthesis of the complex steroidal saponin 25-Epitorvoside D has not been reported in peer-reviewed literature to date. Extensive searches for detailed synthetic protocols and experimental data for this specific molecule, as well as for closely related torvosides, did not yield any publications outlining a complete synthetic route. Steroidal saponins, a class of natural products to which torvosides belong, are known for their structural complexity, featuring intricate steroidal cores and elaborate carbohydrate moieties, making their total synthesis a formidable challenge in organic chemistry.

While the total synthesis of 25-Epitorvoside D remains an open challenge, this document provides an overview of the general strategies employed in the synthesis of complex natural products and outlines the key challenges that researchers would face in assembling this molecule. This information is intended for researchers, scientists, and drug development professionals interested in the field of natural product synthesis.

Retrosynthetic Analysis: A Hypothetical Approach

A plausible retrosynthetic analysis of 25-Epitorvoside D would disconnect the molecule at the glycosidic linkages and the steroidal side chain. This approach breaks the complex target into more manageable building blocks: the steroidal aglycone and the constituent sugar units.

Key Disconnections:

-

Glycosidic Bonds: The carbohydrate chain would be disconnected from the steroidal aglycone. Each sugar-sugar linkage would also be a point of disconnection.

-

Steroidal Side Chain: The intricate side chain would be simplified or disconnected from the steroidal core to allow for its independent synthesis.

This strategy is illustrated in the logical relationship diagram below.

Caption: A hypothetical retrosynthetic analysis of 25-Epitorvoside D.

Synthetic Challenges

The synthesis of a molecule like 25-Epitorvoside D would present numerous challenges:

-

Stereocontrol: The steroidal core and the sugar moieties contain numerous stereocenters that would need to be controlled with high precision.

-

Glycosylation Chemistry: The formation of the glycosidic bonds is often a significant hurdle. Achieving the correct stereochemistry and regioselectivity in glycosylation reactions with complex substrates is notoriously difficult.

-

Protecting Group Strategy: A complex and carefully orchestrated protecting group strategy would be required to mask and unmask the various hydroxyl groups on the steroid and sugar components throughout the synthesis.

-

Late-Stage Modifications: The introduction of specific functional groups, such as the epoxide at C25, would likely need to be performed late in the synthesis, requiring robust and chemoselective reactions.

Experimental Workflow for Natural Product Synthesis

A general workflow for the total synthesis of a complex natural product is depicted below. This workflow highlights the iterative nature of synthetic chemistry, involving route design, execution, and characterization.

Caption: A generalized workflow for the total synthesis of a natural product.

Conclusion

While the total synthesis of 25-Epitorvoside D has not yet been accomplished, the pursuit of such a complex target would undoubtedly drive the development of new synthetic methodologies and strategies. The challenges posed by its intricate structure would require innovative solutions in stereocontrolled synthesis, glycosylation chemistry, and late-stage functionalization. The information presented here provides a framework for understanding the complexities involved in the synthesis of steroidal saponins and serves as a guide for researchers in the field of natural product synthesis. Further research and the development of novel synthetic methods will be crucial to one day enabling the laboratory synthesis of this and other structurally related natural products.

Application Notes & Protocols for the Quantification of Steroidal Saponin Epimers, Using 25-Hydroxyvitamin D and its C3-Epimer as a Model

Introduction

The accurate quantification of steroidal saponins and their epimers is a critical task in drug development and clinical research. These structurally similar compounds often exhibit different biological activities, making their individual measurement essential. This document provides a detailed overview of analytical methods for the quantification of steroidal saponin epimers, using the well-established analysis of 25-hydroxyvitamin D (25(OH)D) and its C3-epimer (3-epi-25(OH)D) as a representative model. The principles and protocols described herein can be adapted for the analysis of other structurally related epimers, such as 25-Epitorvoside D.

The primary analytical challenge lies in the separation of these isobaric compounds, which have the same mass-to-charge ratio, necessitating high-resolution chromatographic techniques coupled with sensitive detection methods.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and specificity.[2]

Analytical Methods Overview

Several analytical methods are available for the quantification of 25(OH)D and its epimers, each with its own advantages and limitations.

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method offers a cost-effective approach for quantification. However, it may lack the sensitivity and specificity required for low-concentration samples and can be susceptible to interference from matrix components.[3][4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for accurate and precise quantification of 25(OH)D and its epimers.[2][5][6] It offers superior sensitivity and selectivity, allowing for the simultaneous measurement of multiple analytes in complex biological matrices.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the quantification of 25-hydroxyvitamin D and its epimers.

Table 1: HPLC-UV Method Performance [3][4]

| Parameter | 25(OH)D₂ | 25(OH)D₃ |

| Linearity Range (ng/mL) | 5 - 160 | 5 - 160 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Detection (LOD) (ng/mL) | 4 | 4 |

| Limit of Quantification (LOQ) (ng/mL) | 10 | 10 |

| Intra-assay Precision (RSD %) | ≤ 9% | ≤ 9% |

| Inter-assay Precision (RSD %) | < 10% | < 10% |

| Recovery (%) | 87 - 101 | 82 - 110 |

Table 2: LC-MS/MS Method Performance

| Parameter | 25(OH)D₂ | 25(OH)D₃ |

| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |

| Correlation Coefficient (r²) | >0.99 | >0.99 |

| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 |

| Reproducibility (CV %) | < 4.2% | < 4.2% |

| Recovery (%) | 94.4 | 96.3 |

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol describes the extraction of 25-hydroxyvitamin D and its epimers from biological matrices using protein precipitation followed by liquid-liquid extraction.

Materials:

-

Human plasma or serum samples

-

Acetonitrile (ACN)

-

n-Hexane

-

Internal Standard (IS) solution (e.g., d6-25(OH)D₃ in ethanol)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (e.g., methanol/water)

Procedure:

-

Pipette 100 µL of plasma/serum into a microcentrifuge tube.

-

Add 150 µL of acetonitrile containing the internal standard to precipitate proteins.[4]

-

Vortex the mixture for 30 seconds.

-

Add 1.0 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.[4]

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer (n-hexane) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

The sample is now ready for HPLC or LC-MS/MS analysis.

Protocol 2: HPLC-UV Analysis

This protocol outlines the chromatographic conditions for the separation and quantification of 25(OH)D₂ and 25(OH)D₃ using HPLC with UV detection.

Instrumentation:

-

HPLC system with a UV detector

-

Synergy hydro-RP column (4.6 x 250 mm, 4.0 µm)[3]

Chromatographic Conditions: [3][4]

-

Mobile Phase: Methanol/Acetonitrile/Water (70/25/5, v/v/v)

-

Flow Rate: 1.2 mL/min

-

Elution: Isocratic

-